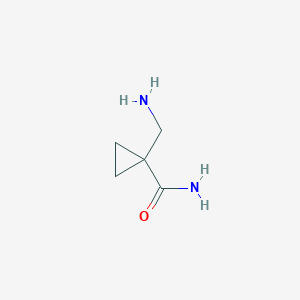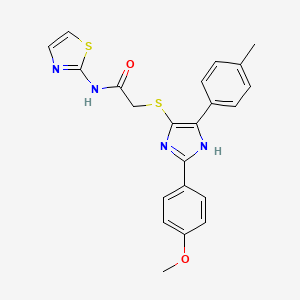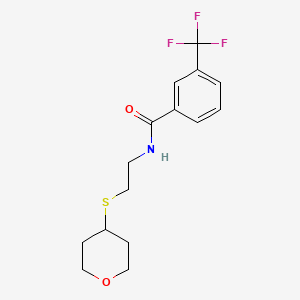
1-(Aminomethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
A study by Bonnaud et al. (1987) explored a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, evaluating their potential as antidepressants. This research indicated that some derivatives were more active than established antidepressants like imipramine and desipramine. Particularly, a compound named midalcipran was identified for its significant antidepressant activity and minimal side effects, leading to its development in clinical trials (Bonnaud et al., 1987).
Role in Ethylene Biosynthesis
Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, a precursor to ethylene in plants. This discovery was significant in understanding the biosynthesis of ethylene, a crucial plant hormone (Hoffman et al., 1982).
Synthesis Techniques
Zhou et al. (2011) developed a method for synthesizing 1-Aminocyclopropanecarboxylic acid derivatives through sulfur ylide, achieving good yields and reasonable diastereoselection. This synthesis approach broadens the accessibility of these compounds for further research and application (Zhou et al., 2011).
Applications in Enzyme Inhibition
The work of Groth et al. (1993) highlighted the significance of 1-aminocyclopropanecarboxylic acid and its derivatives in enzyme inhibition. These compounds, due to the unique properties of the cyclopropyl group, have shown potential in selectively inhibiting enzymes, which is crucial in developing new pharmaceuticals and studying biological pathways (Groth et al., 1993).
Anticonvulsant Properties
Skolnick et al. (1989) investigated 1-aminocyclopropanecarboxylic acid as a ligand for glycine modulatory sites on N-methyl-D-aspartate (NMDA) receptor complexes. Their findings suggested potential uses of 1-aminocyclopropanecarboxylates in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels, showcasing its anticonvulsant properties (Skolnick et al., 1989).
Wirkmechanismus
Target of Action
The primary targets of 1-(Aminomethyl)cyclopropanecarboxamide are L amino acid transporter proteins and the α2δ subunit of voltage-gated calcium channels . These targets play crucial roles in cellular signaling and neurotransmission.
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition can alter the normal functioning of the cell, leading to changes in cellular signaling and neurotransmission.
Eigenschaften
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWPRRQZRCXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027337-85-4 |
Source


|
| Record name | 1-(aminomethyl)cyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2835476.png)


![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
